5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole
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Overview
Description
5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound features a hexylsulfanyl group attached to a propyl chain, which is then connected to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole typically involves the reaction of a suitable alkyl halide with sodium azide, followed by cyclization to form the tetrazole ring. One common method includes the following steps:
Preparation of the Alkyl Halide: The starting material, 3-(hexylsulfanyl)propyl bromide, is prepared by reacting 3-bromopropylamine with hexylthiol in the presence of a base such as sodium hydroxide.
Formation of the Tetrazole Ring: The alkyl halide is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (120-130°C) to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the tetrazole ring or the alkyl chain.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles or alkyl derivatives.
Scientific Research Applications
5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: Tetrazoles are used as bioisosteres for carboxylic acids in drug design, enhancing the pharmacokinetic properties of therapeutic agents.
Agriculture: Tetrazole derivatives are used as plant growth regulators and pesticides.
Materials Science: Tetrazoles are employed in the synthesis of energetic materials and as ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The tetrazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2H-tetrazole: Similar in structure but with a phenyl group instead of a hexylsulfanyl group.
5-Methyl-2H-tetrazole: Contains a methyl group instead of a hexylsulfanyl group.
5-Propyl-2H-tetrazole: Features a propyl group instead of a hexylsulfanyl group.
Uniqueness
5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
134672-38-1 |
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Molecular Formula |
C10H20N4S |
Molecular Weight |
228.36 g/mol |
IUPAC Name |
5-(3-hexylsulfanylpropyl)-2H-tetrazole |
InChI |
InChI=1S/C10H20N4S/c1-2-3-4-5-8-15-9-6-7-10-11-13-14-12-10/h2-9H2,1H3,(H,11,12,13,14) |
InChI Key |
FCGWNSITVOQCGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCCC1=NNN=N1 |
Origin of Product |
United States |
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